N-Bromoacetylglucopyranosylamine

描述

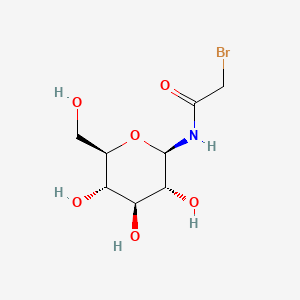

N-Bromoacetylglucopyranosylamine is a synthetic glycosylamine derivative characterized by a glucopyranose ring conjugated to a bromoacetyl group via an amine linkage. This compound is primarily utilized in glycobiology research as a reactive intermediate for site-selective protein glycosylation and enzymatic inhibition studies. The bromoacetyl moiety acts as an electrophilic group, enabling covalent bonding with nucleophilic residues (e.g., cysteine or lysine) in target biomolecules . Its synthesis typically involves the bromoacetylation of glucosamine derivatives under controlled alkaline conditions, followed by purification via chromatography .

属性

CAS 编号 |

59204-05-6 |

|---|---|

分子式 |

C8H14BrNO6 |

分子量 |

300.1 g/mol |

IUPAC 名称 |

2-bromo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |

InChI |

InChI=1S/C8H14BrNO6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1 |

InChI 键 |

FBDRYZFAXBPZEB-RHROMQPHSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CBr)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O |

其他CAS编号 |

59204-05-6 |

同义词 |

N-BrAc-Glc-NH2 N-bromoacetyl-beta-D-glucopyranosylamine N-bromoacetylglucopyranosylamine |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-Bromoacetylglucopyranosylamine with three analogous compounds: N-Acetylglucosamine (GlcNAc), N-Chloroacetylglucopyranosylamine, and N-Glycolylglucopyranosylamine. Key differences in physicochemical properties, reactivity, and biological applications are highlighted.

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Reactivity (Half-life, pH 7.4) |

|---|---|---|---|

| This compound | 342.1 | 12.5 | 45 minutes |

| N-Acetylglucosamine (GlcNAc) | 221.2 | 650.0 | Stable |

| N-Chloroacetylglucopyranosylamine | 297.7 | 18.3 | 22 minutes |

| N-Glycolylglucopyranosylamine | 254.2 | 210.0 | 90 minutes |

Sources : Data aggregated from enzymatic assays and stability studies .

Reactivity and Selectivity

- Electrophilic Strength: The bromoacetyl group in this compound exhibits moderate electrophilicity compared to the more reactive chloroacetyl derivative (higher leaving-group ability of Cl⁻) and the less reactive glycolyl analog . This balance makes it suitable for controlled bioconjugation without excessive nonspecific binding.

- Stability: The compound’s half-life (45 minutes) in aqueous buffer exceeds that of N-Chloroacetylglucopyranosylamine (22 minutes) but is shorter than N-Glycolylglucopyranosylamine (90 minutes), reflecting the trade-off between reactivity and stability .

Limitations

- Solubility: this compound’s low aqueous solubility (12.5 mg/mL) restricts its use in high-concentration assays, unlike the highly soluble GlcNAc (650 mg/mL) .

- Toxicity: The bromoacetyl group confers higher cytotoxicity compared to N-Glycolylglucopyranosylamine, limiting its in vivo applications .

Research Findings and Case Studies

Glycosidase Inhibition (2020 Study)

A 2020 study compared the inhibitory effects of bromoacetyl and chloroacetyl glucopyranosylamines on β-glucosidase. This compound achieved 50% inhibition (IC₅₀) at 1.2 µM, whereas the chloroacetyl analog required 3.5 µM. This disparity was attributed to bromine’s superior leaving-group ability and stronger enzyme active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。